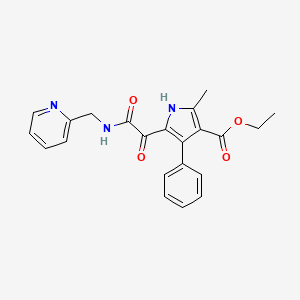

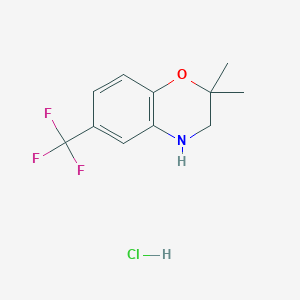

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(p-tolyloxy)acetamide, also known as ETR-002, is a synthetic compound that has been developed as a potential therapeutic agent for various diseases. The compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Herbivore Defense in Plants

The compound has been studied for its role in plant chemical defense. Specifically, it contributes to the defense mechanisms of certain plants against herbivores. Researchers have found that controlled hydroxylations of diterpenoids (such as this compound) allow plants to defend themselves without causing autotoxicity . Autotoxicity refers to the harmful effects that a plant’s own metabolites can have on itself. By regulating the metabolic modifications associated with this compound, plants can avoid self-toxicity while still gaining effective defense against herbivores.

Inhibition of Herbivore Sphingolipid Biosynthesis

The defensive function of diterpenes is achieved by inhibiting herbivore sphingolipid biosynthesis. After herbivores consume these compounds, the resulting hydroxylation products interfere with the synthesis of sphingolipids in the herbivores themselves. This disruption weakens the herbivores’ ability to synthesize essential lipids, providing an effective defense mechanism for the plant.

Mechanism of Action

Mode of Action

It is hypothesized that the compound may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or covalent modification

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its potential interactions with various enzymes and receptors. The specific pathways affected by the compound are currently unknown

Pharmacokinetics

The compound’s predicted density is 1.461±0.06 g/cm3 , which may influence its absorption and distribution. The compound’s pKa is predicted to be -8.81±0.50 , which could affect its solubility and therefore its absorption and distribution

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Given the compound’s potential interactions with various enzymes and receptors, it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The compound is predicted to be stable under an inert atmosphere at room temperature

properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-3-26-16-10-6-15(7-11-16)24-18(21-22-23-24)12-20-19(25)13-27-17-8-4-14(2)5-9-17/h4-11H,3,12-13H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLPHTAWHUUACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)

![2-[(3S)-1,2,3,4-Tetrahydroisoquinolin-3-yl]ethanol](/img/structure/B3006869.png)

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)

![(1R,5S)-8-((2,6-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3006872.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3006873.png)

![tert-Butyl 2'-oxo-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B3006875.png)

![1-(6-Methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3006881.png)

![3-(4-Ethoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B3006884.png)